

# Application Note: Determination of Lercanidipine in Human Plasma by UPLC-MS/MS

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lercanidipine

Cat. No.: B1674757

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## Abstract

This application note details a robust and sensitive Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of **Lercanidipine** in human plasma. **Lercanidipine**, a dihydropyridine calcium channel blocker, is utilized in the treatment of hypertension.[1] The accurate measurement of its plasma concentrations is essential for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring.[1] This method employs either liquid-liquid extraction or solid-phase extraction for sample preparation, followed by rapid chromatographic separation and highly selective detection using a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, such as **Lercanidipine-d3**, ensures high accuracy and precision.[1][2] The method has been validated and demonstrates excellent linearity, precision, accuracy, and recovery.

## Introduction

**Lercanidipine** is an antihypertensive medication that functions by blocking calcium channels, leading to vasodilation and a reduction in blood pressure. To support clinical and preclinical development, a reliable bioanalytical method for quantifying **Lercanidipine** in human plasma is necessary. UPLC-MS/MS offers superior sensitivity and selectivity compared to other analytical techniques, making it the preferred platform for this application. This document provides a comprehensive protocol for the successful implementation of this method in a research setting.

## Experimental Protocols

### Sample Preparation

Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

#### 1. Liquid-Liquid Extraction (LLE) Protocol[3][4]

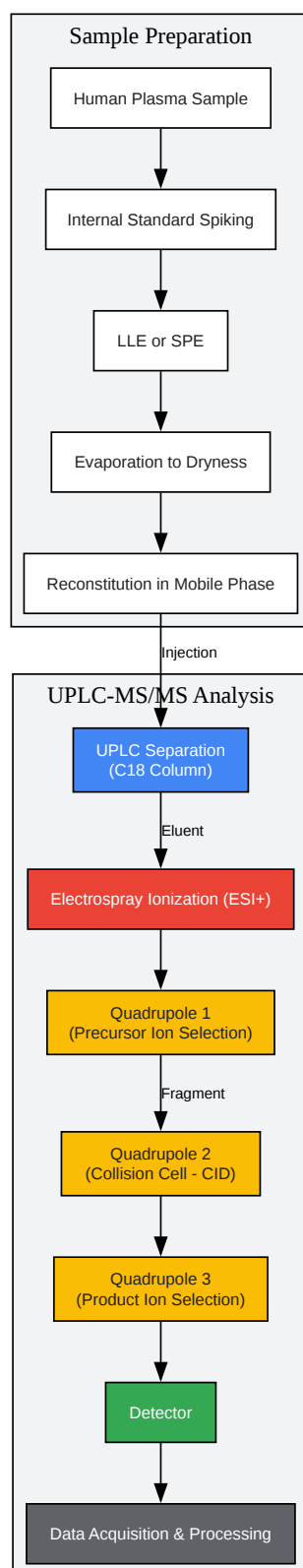
- To a 200  $\mu$ L aliquot of human plasma, add 25  $\mu$ L of the internal standard working solution (e.g., Amlodipine or Nicardipine).
- Add 5 mL of an extraction solvent mixture, such as n-hexane:ethyl acetate (50:50, v/v) or tert-butyl methyl ether.[3]
- Vortex the mixture for 3 minutes to ensure thorough mixing.[4]
- Centrifuge the samples at 4000 rpm for 20 minutes to separate the organic and aqueous layers.[4]
- Transfer the supernatant (organic layer) to a clean tube.
- Evaporate the organic solvent to dryness under a stream of nitrogen at 50°C.[4]
- Reconstitute the dried residue in 100  $\mu$ L of the mobile phase.[4]
- Vortex briefly and inject an aliquot into the UPLC-MS/MS system.

#### 2. Solid-Phase Extraction (SPE) Protocol[1][2]

- To 100  $\mu$ L of human plasma, add 25  $\mu$ L of the **Lercanidipine**-d3 internal standard working solution (e.g., 40.0 ng/mL).[1]
- Vortex the sample for 10 seconds.[1]
- Condition an SPE cartridge (e.g., Phenomenex Strata-X) by passing 1 mL of methanol followed by 1 mL of water.[1]
- Load the plasma sample onto the conditioned SPE cartridge.[1]

- Wash the cartridge with 1 mL of water, followed by 1 mL of 10% methanol in water.[\[1\]](#)
- Elute the analytes with 1 mL of methanol.[\[1\]](#)
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.[\[1\]](#)
- Reconstitute the dried residue in 100 µL of the mobile phase.[\[1\]](#)
- Inject an aliquot of the reconstituted sample into the UPLC-MS/MS system.[\[1\]](#)

## UPLC-MS/MS Analytical Workflow



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Caption: UPLC-MS/MS analytical workflow from sample preparation to data analysis.

## UPLC and Mass Spectrometry Conditions

### Chromatographic Conditions

Parameter	Setting
UPLC System	Waters Acquity UPLC or equivalent[1]
Column	UPLC BEH C18 (50 mm × 2.1 mm, 1.7 μm)[1][2] [3] or Waters Acquity UPLC C18 (100 mm x 2.1 mm, 1.7 μm)[4]
Mobile Phase A	0.1% Formic acid in water or 2.0 mM Ammonium formate in water (pH 2.5)[1]
Mobile Phase B	Methanol or Acetonitrile[1][3]
Elution Mode	Isocratic[2][3]
Mobile Phase Composition	Acetonitrile:Water with 0.2% formic acid (70:30, v/v)[3] or Methanol:0.1% Formic acid (80:20, v/v)[4] or Acetonitrile:2.0 mM Ammonium formate pH 2.5 (90:10, v/v)[1]
Flow Rate	0.2 - 0.3 mL/min[3]
Column Temperature	30°C[4]
Injection Volume	5 - 10 μL
Run Time	< 2 minutes

### Mass Spectrometric Conditions

Parameter	Setting
Mass Spectrometer	Waters Xevo TQD or equivalent triple quadrupole[1]
Ionization Mode	Electrospray Ionization (ESI), Positive[1][3]
Scan Type	Multiple Reaction Monitoring (MRM)[1][3]
Capillary Voltage	2.2 - 3.5 kV[5]
Source Temperature	120 - 150°C[5]
Desolvation Temperature	320 - 500°C[5]
Cone Gas Flow	50 - 85 L/h[5]
Desolvation Gas Flow	600 - 740 L/h[5]

## MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Lercanidipine	612.2	280.1 / 280.2[1][6]
Lercanidipine-d3 (IS)	615.2	283.1[5]
Amlodipine (IS)	409.1	238.15[4]
Nicardipine (IS)	480.2	304.1
Diazepam (IS)	285.1	193.1[6]

## Method Validation Summary

### Calibration Curve and Linearity

Linearity Range (ng/mL)	Correlation Coefficient (r)
0.025 - 10	$\geq 0.9986$ <a href="#">[4]</a>
0.010 - 20.0	$> 0.99$ <a href="#">[2]</a>
0.05 - 30	$> 0.99$ <a href="#">[3]</a>
0.05 - 20.0	0.9994 <a href="#">[7]</a>
0.015 - 8.0	$> 0.99$ <a href="#">[6]</a>

## Precision and Accuracy

Quality Control	Intra-assay Precision (%CV)	Inter-assay Precision (%CV)	Accuracy (%RE)
LLOQ	$\leq 20\%$	$\leq 20\%$	$\pm 20\%$
LQC, MQC, HQC	$< 7.3\%$	$< 6.1\%$	$< 6.2\%$ <a href="#">[3]</a>
Across 5 QCs	$< 5.8\%$	$< 5.8\%$	N/A <a href="#">[2]</a>
General	$< 11.7\%$	$< 11.7\%$	94.4 - 114.8% <a href="#">[7]</a>

## Recovery and Matrix Effect

Analyte	Extraction Recovery
Lercanidipine	$> 94\%$ <a href="#">[2]</a>
Lercanidipine-d3 (IS)	$> 94\%$ <a href="#">[2]</a>

The matrix effect was assessed and found to be negligible, ensuring the reliability of the method.[\[2\]](#)

## Conclusion

The UPLC-MS/MS method described provides a rapid, sensitive, and specific approach for the quantitative determination of **Lercanidipine** in human plasma.[\[1\]](#) The method is suitable for high-throughput analysis, with a run time of less than two minutes per sample.[\[3\]](#) The validation data confirms that the method is accurate, precise, and reliable, making it highly suitable for

regulated bioanalytical studies, including pharmacokinetic and bioequivalence assessments.[1]  
[4]

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)